molecular formula C19H16ClFN4S B11236078 3-(5-((2-chloro-6-fluorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole

3-(5-((2-chloro-6-fluorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole

Cat. No.: B11236078
M. Wt: 386.9 g/mol
InChI Key: LWSXTQPFMVYWDM-UHFFFAOYSA-N
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Description

3-(5-((2-chloro-6-fluorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole is a complex organic compound that features a combination of indole, triazole, and benzylthio groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-((2-chloro-6-fluorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The benzyl chloride moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced derivatives of the original compound.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for various functional group modifications, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. This makes it a valuable candidate for drug discovery and development.

Medicine

Potential medicinal applications include the development of new pharmaceuticals targeting specific enzymes or receptors. The triazole ring is known for its bioactivity, which can be exploited in designing new therapeutic agents.

Industry

In the materials science industry, this compound could be used in the synthesis of novel polymers or as a precursor for advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(5-((2-chloro-6-fluorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting or modulating their activity. The triazole ring can form hydrogen bonds and π-π interactions, which are crucial for binding to biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(5-((2-chloro-6-fluorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole lies in its combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C19H16ClFN4S

Molecular Weight

386.9 g/mol

IUPAC Name

3-[5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]-1H-indole

InChI

InChI=1S/C19H16ClFN4S/c1-2-25-18(13-10-22-17-9-4-3-6-12(13)17)23-24-19(25)26-11-14-15(20)7-5-8-16(14)21/h3-10,22H,2,11H2,1H3

InChI Key

LWSXTQPFMVYWDM-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC2=C(C=CC=C2Cl)F)C3=CNC4=CC=CC=C43

Origin of Product

United States

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